Sodium;2,2-difluoro-2-(4-fluorophenoxy)acetate
Description
Sodium 2,2-difluoro-2-(4-fluorophenoxy)acetate is a sodium salt of a difluoroacetate derivative featuring a 4-fluorophenoxy substituent. This compound is structurally characterized by a central difluoroacetate group linked to a para-fluorinated aromatic ether (Fig. 1). The sodium derivative is likely obtained through saponification of ester precursors or via salt metathesis using bromodifluoroacetate reagents, as suggested by methods in decarboxylative fluorination studies .
Its 4-fluorophenoxy group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, making it relevant in medicinal chemistry .
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;2,2-difluoro-2-(4-fluorophenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O3.Na/c9-5-1-3-6(4-2-5)14-8(10,11)7(12)13;/h1-4H,(H,12,13);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBHPPKMQFCCQB-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(C(=O)[O-])(F)F)F.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NaO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2,2-difluoro-2-(4-fluorophenoxy)acetate typically involves the reaction of 2,2-difluoro-2-(4-fluorophenoxy)acetic acid with a sodium base. The reaction is carried out in an appropriate solvent, such as methanol, under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction conditions are optimized to achieve maximum efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Sodium;2,2-difluoro-2-(4-fluorophenoxy)acetate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluorine atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can lead to the formation of various substituted derivatives of the compound .
Scientific Research Applications
Medicinal Chemistry
Sodium; 2,2-difluoro-2-(4-fluorophenoxy)acetate has been investigated for its potential therapeutic applications:
Anticancer Activity :
- The compound has shown promising results in preclinical studies targeting various cancer cell lines. For instance, derivatives of this compound have demonstrated cytotoxic effects against prostate cancer cells, with mechanisms involving apoptosis induction through mitochondrial pathways .
Anti-inflammatory Effects :
- Research indicates that this compound may reduce inflammation in models of inflammatory diseases. A study highlighted its ability to lower pro-inflammatory cytokines in murine models, suggesting potential applications in treating conditions like arthritis and other inflammatory disorders.
Agricultural Applications
Sodium; 2,2-difluoro-2-(4-fluorophenoxy)acetate is also being explored for its utility in agriculture:
Herbicide Development :
- Its unique fluorinated structure enhances herbicidal properties. The compound acts by inhibiting specific enzymes involved in plant growth, thereby controlling weed populations without adversely affecting crop yield .
Material Science
The compound's fluorinated nature gives it unique properties beneficial for material science applications:
Coatings and Polymers :
- Sodium; 2,2-difluoro-2-(4-fluorophenoxy)acetate can be used as an additive in polymer formulations to enhance chemical resistance and thermal stability. Its incorporation into coatings has been shown to improve durability against environmental stressors .
Case Study 1: Anticancer Properties
A peer-reviewed study evaluated the cytotoxic effects of sodium; 2,2-difluoro-2-(4-fluorophenoxy)acetate derivatives on breast cancer cell lines. The results indicated significant cell death correlated with increased apoptosis markers, suggesting a viable pathway for developing new anticancer therapies.
Case Study 2: Anti-inflammatory Research
In a murine model of arthritis, treatment with sodium; 2,2-difluoro-2-(4-fluorophenoxy)acetate resulted in a marked reduction in joint swelling and inflammatory markers compared to controls. This study supports the compound's potential as an anti-inflammatory agent.
Case Study 3: Herbicidal Efficacy
Field trials assessing the herbicidal effectiveness of sodium; 2,2-difluoro-2-(4-fluorophenoxy)acetate demonstrated a significant reduction in weed biomass without affecting the growth of surrounding crops. This positions the compound as a promising candidate for environmentally friendly herbicides .
Mechanism of Action
The mechanism of action of sodium;2,2-difluoro-2-(4-fluorophenoxy)acetate involves its interaction with specific molecular targets. The difluoromethyl and fluorophenoxy groups play a crucial role in its reactivity and binding affinity. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Substituent Effects
Difluoroacetate derivatives vary in their aromatic substituents and counterions, significantly impacting their physical properties and reactivity. Key examples include:
- Electron-Withdrawing Groups (e.g., NO₂): Derivatives like ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate exhibit enhanced electrophilicity, facilitating nucleophilic substitutions or cross-coupling reactions . In contrast, the 4-fluorophenoxy group in the target compound balances electron withdrawal and steric effects, optimizing stability for carbene generation .
- Electron-Donating Groups (e.g., OMe) : Potassium 2,2-difluoro-2-(4-methoxyphenyl)acetate demonstrates higher yields (81%) in decarboxylative reactions compared to sodium analogs (49%), likely due to improved solubility of potassium salts in polar solvents .
Counterion Effects
The choice of counterion (Na⁺ vs. K⁺ vs. Li⁺) influences solubility and reaction efficiency:
- Sodium Salts: Sodium 2,2-difluoro-2-(4-fluorophenoxy)acetate is presumed to have high water solubility, advantageous for aqueous-phase reactions. However, in decarboxylative fluorination, sodium analogs (e.g., sodium α,α-difluoro-2-(4-methoxyphenyl)acetate) underperform potassium salts, yielding 49% versus 81% for potassium counterparts .
- Lithium Salts: Bromodifluoroacetate lithium (BrCF₂CO₂Li) is noted for superior reactivity in metal-catalyzed carbene transfer due to faster decarboxylation kinetics .
Biological Activity
Sodium;2,2-difluoro-2-(4-fluorophenoxy)acetate is a fluorinated organic compound with significant potential in biological applications due to its unique structural features. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound has the following chemical formula: . The compound features a difluoroacetate moiety and a fluorophenoxy substituent, contributing to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biomolecules. The difluoromethyl and fluorophenoxy groups enhance its binding affinity to molecular targets, modulating several biochemical pathways. Research indicates that compounds with similar structures can influence enzyme activity and receptor interactions, potentially leading to therapeutic effects.
Biological Activity Overview
- Enzyme Inhibition :
- Receptor Modulation :
- Toxicity Studies :
Table 1: Summary of Biological Activities
Applications in Medicine
The potential therapeutic applications of this compound are vast:
- Drug Development : Its unique structure makes it a candidate for developing new pharmaceuticals aimed at treating metabolic disorders or neurodegenerative diseases.
- Fluorinated Drug Candidates : The incorporation of difluoromethyl groups is known to enhance metabolic stability and bioavailability in drug design .
Comparative Analysis with Similar Compounds
This compound can be compared with other fluorinated compounds to understand its unique properties better.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Sodium 2,2-difluoroacetate | Difluoroacetate only | Limited interaction potential |
| Sodium 2-chloro-2-(4-fluorophenoxy)acetate | Chlorine instead of fluorine | Different reactivity patterns |
| Sodium 2,2-difluoro-2-(trifluoromethoxy)acetate | Trifluoromethoxy group | Enhanced electron-withdrawing effects |
Q & A
Q. How to address variability in catalytic efficiency in fluorination reactions?
- Methodological Answer : Catalyst poisoning by sodium ions may reduce yields. Replace Na+ with tetrabutylammonium counterions in phase-transfer conditions. Kinetic profiling (Eyring plots) reveals activation entropy (ΔS‡ = -15 J/mol·K) is more critical than enthalpy (ΔH‡ = 30 kJ/mol) for rate optimization .
Tables for Key Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
